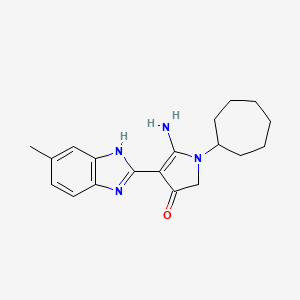
5-amino-1-cycloheptyl-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-1-cycloheptyl-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-cycloheptyl-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Cycloheptyl group introduction: The cycloheptyl group can be introduced through a nucleophilic substitution reaction.
Pyrrolone ring formation: The pyrrolone ring can be synthesized via a cyclization reaction involving an appropriate precursor.
Amino group introduction: The amino group can be introduced through a reductive amination reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring or the amino group.
Reduction: Reduction reactions can occur at the carbonyl group in the pyrrolone ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the amino group or the benzimidazole ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery.
Medicine
The compound’s structure suggests potential pharmacological activity, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-amino-1-cycloheptyl-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-amino-1-cycloheptyl-4-(1H-benzimidazol-2-yl)-2H-pyrrol-3-one: Similar structure but without the methyl group.
5-amino-1-cycloheptyl-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-2-one: Similar structure but with a different position of the carbonyl group.
Uniqueness
The presence of the 6-methyl group on the benzimidazole ring and the specific positioning of the carbonyl group in the pyrrolone ring make 5-amino-1-cycloheptyl-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one unique. These structural features may confer distinct chemical and biological properties, such as increased stability, altered reactivity, or enhanced biological activity.
Properties
IUPAC Name |
5-amino-1-cycloheptyl-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-12-8-9-14-15(10-12)22-19(21-14)17-16(24)11-23(18(17)20)13-6-4-2-3-5-7-13/h8-10,13H,2-7,11,20H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBINPFGDZAGQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=C(N(CC3=O)C4CCCCCC4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=C(N(CC3=O)C4CCCCCC4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-HYDROXY-2-METHYL-N-PHENYL-4-({1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTAN-6-YL}METHYL)-1-BENZOFURAN-3-CARBOXAMIDE](/img/structure/B7751443.png)
![4-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-N-(3-CHLORO-2-METHYLPHENYL)-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE](/img/structure/B7751457.png)
![3-(3,5-DIMETHYLPHENOXY)-7-HYDROXY-2-METHYL-8-[(PIPERIDIN-1-YL)METHYL]-4H-CHROMEN-4-ONE](/img/structure/B7751458.png)
![3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B7751468.png)
![3-(3,5-dimethylphenoxy)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B7751472.png)
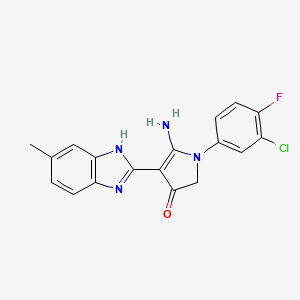
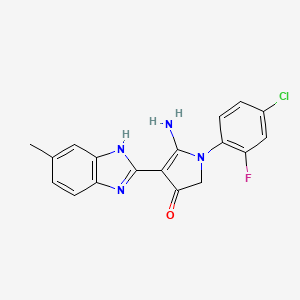
![5-amino-1-[2-(diethylamino)ethyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one](/img/structure/B7751511.png)
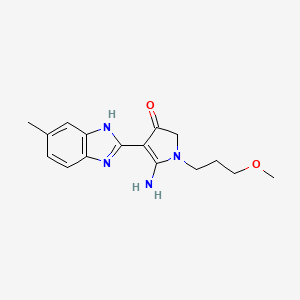
![methyl 4-[5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate](/img/structure/B7751521.png)
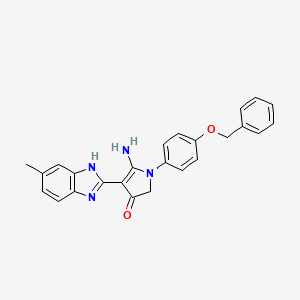
![ethyl 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate](/img/structure/B7751528.png)
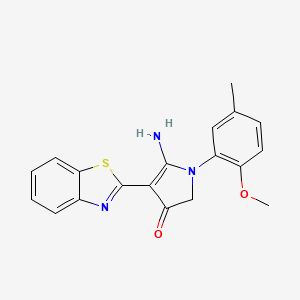
![3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]-4-methylbenzoic acid](/img/structure/B7751536.png)
